5-Oxopiperidine-2-carboxylic acid hydrochloride

Descripción

Molecular Architecture and Crystallographic Analysis

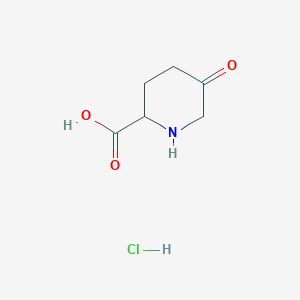

The molecular architecture of this compound is fundamentally based on a six-membered piperidine ring containing one nitrogen atom, with specific functional group substitutions that define its chemical identity. The core structure features a ketone group at the 5-position and a carboxylic acid moiety at the 2-position of the piperidine ring, with the hydrochloride salt formation occurring through protonation of the nitrogen atom. The International Union of Pure and Applied Chemistry systematic name for the free base is 5-oxopiperidine-2-carboxylic acid, while the hydrochloride salt maintains the same nomenclature with the addition of the hydrochloride designation.

Crystallographic analysis reveals that the compound exhibits specific stereochemical configurations, with both R and S enantiomers documented in the literature. The (2S)-5-oxopiperidine-2-carboxylic acid form demonstrates a molecular weight of 143.14 grams per mole for the free base, while the hydrochloride salt increases this to 179.60 grams per mole. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, with the chiral center located at the 2-position carbon bearing the carboxylic acid group.

The three-dimensional molecular structure can be described through various computational descriptors, including the Simplified Molecular Input Line Entry System representation C1CC(=O)CNC1C(=O)O for the free base. The International Chemical Identifier string InChI=1S/C6H9NO3/c8-4-1-2-5(6(9)10)7-3-4/h5,7H,1-3H2,(H,9,10) provides additional structural encoding that captures the complete molecular connectivity and stereochemistry. Related structural studies on similar piperidine derivatives have utilized X-ray crystallographic analysis to determine precise bond lengths, angles, and conformational preferences.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound through both proton and carbon-13 nuclear magnetic resonance techniques. Proton nuclear magnetic resonance chemical shifts for carboxylic acid protons typically appear in the range of 11.0 to 12.0 parts per million, representing the characteristic downfield resonance of carboxylic acid hydrogen atoms. The piperidine ring protons exhibit chemical shifts corresponding to their specific electronic environments, with methylene protons adjacent to the carbonyl group appearing at approximately 2.0 to 2.4 parts per million, while protons on carbons bearing the carboxylic acid functionality resonate around 3.3 to 4.5 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for each carbon environment within the molecule. The carbonyl carbon of the ketone group typically appears around 200 to 220 parts per million, while the carboxylic acid carbonyl carbon resonates in the range of 170 to 180 parts per million. The aliphatic carbons of the piperidine ring demonstrate chemical shifts between 20 to 60 parts per million, depending on their proximity to electronegative atoms and functional groups.

Infrared spectroscopy provides characteristic absorption bands that facilitate identification and structural confirmation of the compound. Carboxylic acids exhibit a distinctive broad absorption envelope extending from 3500 to 2500 wavenumbers, representing the hydroxyl stretch of the carboxylic acid group. The carbonyl stretch of carboxylic acids appears as a strong absorption band between 1730 to 1700 wavenumbers for saturated acids, while the carbon-oxygen stretch of the carboxylic acid group occurs between 1320 to 1210 wavenumbers. Additional characteristic absorptions include the hydroxyl wag of carboxylic acids appearing between 960 to 900 wavenumbers.

| Spectroscopic Technique | Characteristic Features | Chemical Shift/Frequency Range |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Carboxylic acid proton | 11.0-12.0 parts per million |

| Proton Nuclear Magnetic Resonance | Methylene protons (adjacent to carbonyl) | 2.0-2.4 parts per million |

| Proton Nuclear Magnetic Resonance | Protons on carbon bearing carboxylic acid | 3.3-4.5 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Ketone carbonyl carbon | 200-220 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Carboxylic acid carbonyl carbon | 170-180 parts per million |

| Infrared Spectroscopy | Carboxylic acid hydroxyl stretch | 3500-2500 wavenumbers |

| Infrared Spectroscopy | Carboxylic acid carbonyl stretch | 1730-1700 wavenumbers |

| Infrared Spectroscopy | Carbon-oxygen stretch | 1320-1210 wavenumbers |

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak for the free base appears at mass-to-charge ratio 143, corresponding to the molecular formula C₆H₉NO₃. The hydrochloride salt demonstrates modified mass spectrometric behavior due to the ionic nature of the salt form, with characteristic loss patterns involving both the organic component and the chloride ion.

Tautomeric Behavior and Conformational Dynamics

The conformational dynamics of this compound involve multiple structural considerations related to the piperidine ring conformation and the spatial orientation of functional groups. Related morpholine derivatives demonstrate envelope conformations with specific puckering parameters, suggesting that similar six-membered heterocyclic systems exhibit comparable conformational preferences. The piperidine ring in this compound likely adopts a chair-like conformation, similar to cyclohexane, with specific distortions induced by the presence of the nitrogen atom and the carbonyl group.

Tautomeric equilibria may exist between different structural forms of the compound, particularly involving the keto-enol tautomerism of the carbonyl group at the 5-position. However, the stability of the ketone form in six-membered rings typically favors the keto tautomer over potential enol forms due to thermodynamic considerations. The carboxylic acid functionality does not exhibit significant tautomeric behavior under normal conditions, maintaining its carboxylic acid form rather than existing in equilibrium with other tautomeric structures.

Conformational analysis of related piperidine derivatives suggests that the spatial orientation of substituents significantly influences the overall molecular shape and potential biological activity. The axial or equatorial positioning of the carboxylic acid group at the 2-position and the ketone group at the 5-position creates distinct conformational isomers with different energy profiles and steric interactions. Nuclear magnetic resonance studies of similar compounds have utilized coupling constant analysis and nuclear Overhauser effect spectroscopy to determine preferred conformations in solution.

Comparative Analysis with Related Piperidine Derivatives

Comparative structural analysis with related piperidine derivatives reveals significant insights into the unique features of this compound. The compound (2S)-5-oxopiperidine-2-carboxylic acid represents the enantiomeric counterpart, sharing identical molecular formula and molecular weight while exhibiting opposite optical rotation and potentially different biological activities. The (2R)-5-oxopiperidine-2-carboxylic acid hydrochloride form provides additional stereochemical diversity within this compound family.

Related piperidine-2-carboxylic acid derivatives without the 5-oxo substitution demonstrate different chemical and biological properties, highlighting the significant impact of the ketone functional group on molecular behavior. Studies on piperidine-2-carboxylic acid derivatives as neurological receptor antagonists indicate that structural modifications, including the introduction of carbonyl groups, substantially influence receptor binding affinity and selectivity. The sulfonic acid derivatives of piperidine-2-carboxylic acid exhibit modest biological activity, with molecular modeling studies suggesting different binding geometries compared to phosphonic acid analogs.

Morpholine derivatives, particularly 5-oxomorpholine-2-carboxylic acids, provide structural analogs where the piperidine nitrogen is replaced with oxygen, creating different electronic and steric environments. These compounds demonstrate trans and cis stereochemical configurations similar to the piperidine analogs, with X-ray crystallographic analysis confirming envelope conformations and specific spatial orientations of substituents. The morpholine derivatives exhibit distinct nuclear magnetic resonance spectroscopic patterns and different chemical reactivity profiles compared to their piperidine counterparts.

| Compound Class | Molecular Formula | Key Structural Features | Notable Properties |

|---|---|---|---|

| 5-Oxopiperidine-2-carboxylic acid | C₆H₉NO₃ | Ketone at position 5, carboxylic acid at position 2 | Multiple stereoisomers available |

| (2S)-5-Oxopiperidine-2-carboxylic acid | C₆H₉NO₃ | S-configuration at chiral center | Specific optical rotation |

| (2R)-5-Oxopiperidine-2-carboxylic acid hydrochloride | C₆H₁₀ClNO₃ | R-configuration, hydrochloride salt | Enhanced stability and solubility |

| Piperidine-2-carboxylic acid derivatives | Variable | Carboxylic acid at position 2 | Neurological receptor activity |

| 5-Oxomorpholine-2-carboxylic acids | C₅H₇NO₄ | Oxygen replacement for nitrogen | Different electronic properties |

The synthetic accessibility and chemical reactivity of this compound compared to related derivatives influence its utility in chemical research and potential applications. The compound participates in typical reactions of both carboxylic acids and ketones, including esterification, amidation, reduction, and oxidation reactions. The hydrochloride salt formation enhances water solubility and chemical stability, making it more suitable for various synthetic transformations and analytical procedures compared to the free base form.

Propiedades

IUPAC Name |

5-oxopiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h5,7H,1-3H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHYIZJTLVMAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CNC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678843 | |

| Record name | 5-Oxopiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99980-20-8 | |

| Record name | 5-Oxopiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step-by-step Process

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Preparation of methyl N-ethoxycarbonylmethyl-L-glutamate | Ethyl c-glutamate + ethyl bromoacetate | Yield: 60-70%; B.P.: 185-190°C at 0.5-0.8 mm |

| 2 | Benzoylation to form diethyl N-benzoyl-(N-ethoxycarbonylmethyl)-L-glutamate | Benzoyl chloride, in presence of base | Yield: ~70%; Optical activity varies |

| 3 | Cyclization to form keto-acid (4) | Acid hydrolysis + decarboxylation | Produces optically inactive keto-acid |

| 4 | Conversion to N-benzyloxycarbonyl derivative | Reaction with benzoyl chloride | Crystalline, suitable for further steps |

| 5 | Reduction with sodium borohydride | In aqueous methanol at 0°C | Produces DL-5-hydroxypipecolic acid hydrochloride |

| 6 | Hydrolysis and resolution | Reaction with tartaric acid enantiomers | Yields optically pure (+) and (−) enantiomers |

This route emphasizes stereospecific reduction, yielding predominantly the trans-isomer, 5-hydroxypipecolic acid hydrochloride , with high stereospecificity verified by optical rotation measurements.

Research Findings

- Beyerman and Boeke (1959) demonstrated that reduction of keto-acid derivatives with sodium borohydride proceeds with remarkable stereospecificity, predominantly forming the trans-isomer (hydrochloride form) with minimal formation of the cis-isomer.

- The process benefits from the crystalline nature of intermediates, allowing high-purity isolation through crystallization.

Industrial Feasibility and Optimization

The method described in patents and recent literature emphasizes industrial applicability:

- Use of hydrochloric acid in methanol facilitates deprotection and cyclization steps, simplifying purification.

- Crystalline intermediates such as compound (8a) can be isolated easily, ensuring high purity.

- The process avoids expensive catalysts like rhodium or iridium, making it suitable for large-scale production.

Data Table: Key Parameters for Industrial Synthesis

| Parameter | Preferred Conditions | Remarks |

|---|---|---|

| Catalyst | Acidic conditions using hydrochloric acid | No expensive catalysts required |

| Solvent | Methanol | Facilitates deprotection and crystallization |

| Temperature | Reflux at low temperature (~60°C) | Ensures stereospecificity and high yield |

| Yield | Up to 89% for key intermediates | High purity achievable |

Stereospecific Synthesis via Reduction of Keto-derivatives

The stereospecific reduction of 5-oxopiperidine-2-carboxylic acid derivatives is a prominent method:

Research Findings

- The reduction proceeds with selectivity due to steric and conformational factors, favoring the trans isomer.

- The product's purity is confirmed via infrared spectroscopy and optical rotation measurements.

Synthesis via Schiff Base Formation and Cyclization

Another route involves initial formation of Schiff bases from disodium salts of amino acids and aldehydes, followed by reduction and cyclization:

- Condensation of (S)-2-aminoadipic acid with benzaldehyde forms a Schiff base.

- Reduction with sodium borohydride, followed by cyclization, yields the target compound in good yields (~73%).

This method is advantageous for synthesizing enantiomerically pure compounds, especially when starting from optically active amino acids.

Summary of Key Research Findings

Análisis De Reacciones Químicas

Types of Reactions

5-Oxopiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 5-hydroxypiperidine-2-carboxylic acid hydrochloride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that derivatives of 5-oxopiperidine-2-carboxylic acid exhibit promising anticancer activity. For instance, studies have shown that certain derivatives can significantly reduce the viability of A549 human lung adenocarcinoma cells while demonstrating lower cytotoxicity towards non-cancerous cells. Compounds with free amino groups have been particularly noted for their enhanced anticancer efficacy .

Table 1: Anticancer Activity of 5-Oxopiperidine Derivatives

| Compound | IC50 (µM) | Cell Line | Remarks |

|---|---|---|---|

| Compound 15 | 66 | A549 | More potent than control |

| Compound 20 | 45 | A549 | Highest activity among tested |

| Compound 21 | 50 | A549 | Low toxicity to non-cancer cells |

Antimicrobial Activity

The antimicrobial properties of 5-oxopiperidine derivatives have also been extensively studied. These compounds have shown effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The presence of specific substituents on the piperidine ring enhances their activity against resistant pathogens, making them candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Efficacy of 5-Oxopiperidine Derivatives

| Compound | MIC (µg/mL) | Target Pathogen | Remarks |

|---|---|---|---|

| Compound 18 | 2 | Staphylococcus aureus | Effective against resistant strains |

| Compound 21 | 3 | Klebsiella pneumoniae | Comparable to standard antibiotics |

| Compound 22 | 1 | Pseudomonas aeruginosa | High potency observed |

Inhibition of β-Lactamases

5-Oxopiperidine-2-carboxylic acid hydrochloride has been identified as a potential intermediate in the synthesis of β-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance in bacteria that produce β-lactamase enzymes, which deactivate many standard antibiotics .

Treatment of Neurodegenerative Disorders

The compound has been investigated for its potential use in treating various neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Its ability to inhibit matrix metalloproteinases suggests a role in preventing tissue degeneration associated with these conditions .

Case Studies and Research Findings

Numerous studies have documented the efficacy of 5-oxopiperidine derivatives in clinical settings:

- Study on Anticancer Activity : A recent investigation highlighted that compounds derived from 5-oxopiperidine exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window for cancer treatment .

- Antimicrobial Resistance : Another study focused on the antimicrobial properties demonstrated that certain derivatives could effectively target resistant strains without significant toxicity to human cells, paving the way for new treatments against resistant infections .

Mecanismo De Acción

The mechanism of action of 5-Oxopiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Ring-Size Analogues

(a) 4-Oxopiperidine-2-carboxylic Acid Hydrochloride (CAS: 65060-18-6)

- Structural Difference : The oxo group is at position 4 instead of 3.

- For example, highlights how substituent positions influence inhibitory activity against SARS-CoV-2 3CLpro .

- Applications : Used in peptide mimetics and enzyme inhibitor design.

(b) 5-Oxopyrrolidine-3-carboxylic Acid (CAS: 7268-43-1)

Functional Group Variants

(a) (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid Hydrochloride (CAS: 63088-78-8)

- Structural Difference : Hydroxyl (-OH) replaces the oxo group at position 4.

- Impact : The hydroxyl group enables hydrogen bonding, improving solubility and target affinity. For instance, hydroxylated piperidines are prevalent in glycosidase inhibitors .

- Applications : Antidiabetic and antiviral drug candidates.

(b) (S)-5-Oxopiperazine-2-carboxylic Acid Hydrochloride (CAS: 1621961-57-6)

Substituent-Modified Derivatives

(a) 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic Acid Hydrochloride (CAS: 1209326-97-5)

- Structural Difference : A chloropyridinyl substituent on the piperidine nitrogen.

- Impact : The aromatic chloropyridine group enhances lipophilicity and receptor binding specificity. Similar chlorinated compounds in show potent protease inhibition .

- Applications : Anticancer and antimicrobial agents.

(b) Methyl 1-Methyl-4-oxo-3-piperidinecarboxylate Hydrochloride (CAS: 13049-77-9)

Comparative Data Table

Key Research Findings

- Positional Isomerism : The oxo group’s position (C4 vs. C5) significantly affects electronic properties and bioactivity. For example, 4-oxo derivatives may exhibit weaker hydrogen-bonding interactions compared to 5-oxo analogues in enzyme binding pockets .

- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for in vivo efficacy. Compounds like (S)-5-oxopiperazine-2-carboxylic acid HCl (CAS: 1621961-57-6) demonstrate enhanced stability under acidic conditions, as seen in for Nicardipine HCl .

- Toxicity Considerations : Some analogues, such as 2-Oxoadipic acid (CAS: 3184-35-8), lack thorough toxicological data, emphasizing the need for rigorous safety profiling .

Actividad Biológica

5-Oxopiperidine-2-carboxylic acid hydrochloride (often abbreviated as 5-OPCA HCl) is a compound of significant interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a ketone group at the 5th position and a carboxylic acid group at the 2nd position. This unique structure allows it to interact with various biological targets, influencing several biochemical pathways.

| Property | Details |

|---|---|

| Molecular Formula | C₆H₈ClN₁O₃ |

| Molecular Weight | 177.59 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

The biological activity of 5-OPCA HCl primarily stems from its ability to modulate neurotransmission and interact with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of neurotransmitter synthesis, particularly glutamate, which is crucial for synaptic plasticity and cognitive functions. The compound's dual functionality (ketone and carboxylic acid) enhances its versatility in biochemical interactions.

Neurotransmission Modulation

As a structural analog of glutamic acid, 5-OPCA HCl has been studied for its potential to influence glutamatergic neurotransmission. This modulation could have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-OPCA HCl derivatives against various pathogens, including multidrug-resistant strains. The compound has demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that derivatives of 5-OPCA HCl exhibit anticancer properties, particularly against lung adenocarcinoma cell lines (A549). These compounds displayed structure-dependent cytotoxicity, suggesting that modifications in their structure can enhance their efficacy while minimizing toxicity to normal cells .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

- Neurotransmission Modulation : A study explored the effects of 5-OPCA HCl on synaptic plasticity in animal models, demonstrating enhanced cognitive functions associated with glutamate modulation.

- Antimicrobial Efficacy : In vitro testing against clinical isolates of Staphylococcus aureus showed that certain derivatives significantly reduced bacterial viability compared to controls.

- Cancer Cell Viability : In a comparative study using A549 lung cancer cells, specific derivatives were found to reduce cell viability by over 60%, indicating strong anticancer potential while sparing normal epithelial cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-oxopiperidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of appropriate precursors, such as amino acids or their esters, under acidic conditions. For example, piperidine derivatives are often prepared by reductive amination or cyclocondensation reactions. Optimization involves adjusting parameters like temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., ethanol or HCl/water mixtures), and stoichiometry of reagents (e.g., molar ratios of 1:1.2 for amine-to-carbonyl reactants) to maximize yield . Characterization via NMR (¹H and ¹³C) and HPLC purity analysis (>95%) is critical .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound should be stored in airtight containers at 2–8°C, protected from light and moisture. Stability studies indicate degradation under prolonged exposure to humidity (>60% RH) or elevated temperatures (>25°C). Use desiccants and inert atmospheres (e.g., nitrogen) for long-term storage. Safety protocols include wearing nitrile gloves and eye protection due to potential irritation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for the piperidine ring protons (δ 3.0–4.0 ppm) and carbonyl groups (δ 170–175 ppm) confirm structure .

- FT-IR : Absorbance bands at ~1650 cm⁻¹ (C=O stretch) and ~2500 cm⁻¹ (HCl salt N-H stretch) are diagnostic .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 193.6 (free acid) and 230.1 (hydrochloride) validate molecular weight .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model the compound’s electronic structure, predicting sites for nucleophilic/electrophilic attack. For example, the carbonyl oxygen (high electron density) is prone to nucleophilic addition, while the protonated amine facilitates salt formation. Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via LC-MS) .

Q. What strategies resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR spectra?

- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Solutions include:

- Variable Temperature NMR : To identify dynamic rotational barriers (e.g., coalescence temperature for ring-flipping).

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign overlapping signals.

- Recrystallization : Purify using ethanol/water mixtures to remove byproducts .

Q. How can researchers design experiments to explore the compound’s potential as a chiral building block in asymmetric synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.

- Catalytic Applications : Test the compound as a ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings). Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

- X-ray Crystallography : Confirm absolute configuration of crystals grown from acetonitrile/ether .

Q. What are the best practices for ensuring reproducibility in studies involving this compound?

- Methodological Answer : Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Detailed Experimental Protocols : Specify exact molar ratios, solvent grades, and equipment settings (e.g., “stirred at 500 rpm”).

- Open Data : Share raw NMR files, chromatograms, and crystallographic data in supplementary materials.

- Independent Replication : Collaborate with a second lab to validate key findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.